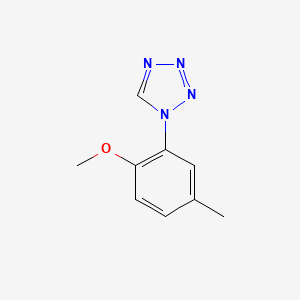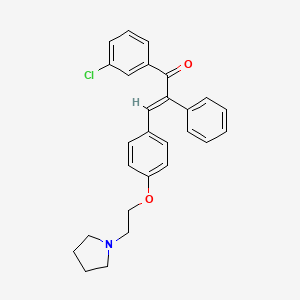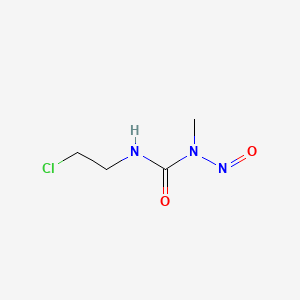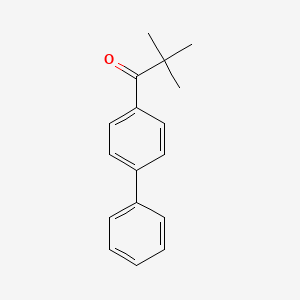
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one is a chemical compound characterized by a central ketone group (C=O) attached to a 2,2-dimethylpropane side chain, with a biphenyl group connected at the 1-position of the ketone . This compound is used in organic synthesis and medicinal chemistry as a building block for creating various pharmaceuticals .
Métodos De Preparación
The synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one typically involves the reaction of biphenyl-4-carboxylic acid with isobutyryl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of various drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Biphenyl-4-yl-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
1-([1,1’-Biphenyl]-4-yl)-2,2-dimethylpropan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
1-(2-Fluoro-biphenyl-4-yl)-2,2-dimethyl-propan-1-one: The presence of a fluorine atom in the biphenyl group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthesis and research .
Propiedades
Número CAS |
34546-86-6 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O/c1-17(2,3)16(18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clave InChI |
SCKBQQSADAPAME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
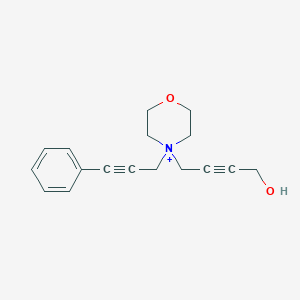
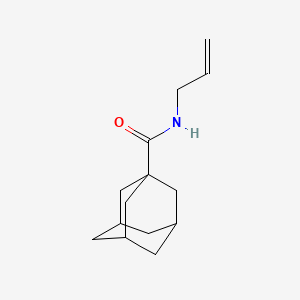
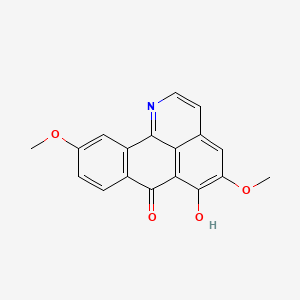
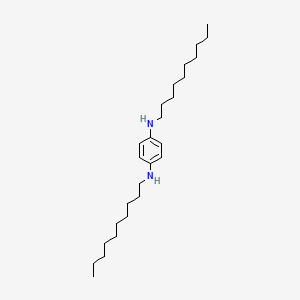
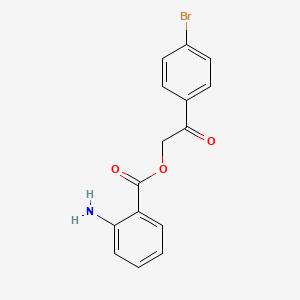
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
